N-(3-Azidopropyl)biotinamide

intracellular labeling membrane permeability live‑cell imaging

Select N-(3-Azidopropyl)biotinamide (CAS 908007-17-0) for live-cell intracellular click labeling. Its compact non-PEGylated alkyl spacer (MW 326.42) confers passive membrane permeability—unlike PEGylated biotin-azide analogs that require fixation and permeabilization. The non-cleavable triazole linkage withstands stringent wash conditions (high salt, detergents, denaturants) for affinity pull-downs, ChIP-seq, and crosslinking-MS. As the smallest commercially available biotin-azide, it introduces minimal steric bulk for PROTAC ternary complex studies. Compatible with CuAAC and SPAAC conjugation chemistries.

Molecular Formula C13H22N6O2S
Molecular Weight 326.419
CAS No. 908007-17-0
Cat. No. B570234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Azidopropyl)biotinamide
CAS908007-17-0
Synonyms(3aS,4S,6aR)-N-(3-Azidopropyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide;  N-(3-Azidopropyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Molecular FormulaC13H22N6O2S
Molecular Weight326.419
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1
InChIKeySWODDJWJUGOAQB-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Azidopropyl)biotinamide (CAS 908007-17-0): A Non‑PEGylated, Membrane‑Permeable Biotin‑Azide Click Reagent


N‑(3‑Azidopropyl)biotinamide (synonym: Biotin‑azide, CAS 908007‑17‑0) is a biotin derivative functionalized with a terminal azide group via a short, uncharged propyl spacer arm . The compound is a non‑cleavable click chemistry reagent that undergoes copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with terminal alkynes and strain‑promoted azide‑alkyne cycloaddition (SPAAC) with DBCO‑ or BCN‑containing molecules, enabling covalent attachment of the biotin affinity tag to alkynylated biomolecules under mild aqueous conditions . Its simple alkyl‑chain architecture distinguishes it from PEGylated biotin‑azide analogs and confers membrane permeability for intracellular labeling applications .

N‑(3‑Azidopropyl)biotinamide: Why PEGylated Biotin‑Azide Analogs Cannot Simply Substitute


Biotin‑azide reagents with PEG spacers (e.g., Biotin‑PEG3‑azide, Biotin‑PEG4‑azide) introduce hydrophilic polyethylene glycol chains that enhance aqueous solubility but fundamentally alter the physicochemical properties of the conjugate . The PEG moiety increases molecular weight by 30–120% relative to N‑(3‑azidopropyl)biotinamide, adds conformational flexibility that can affect binding kinetics, and crucially, renders the reagent membrane‑impermeable, precluding its use for intracellular labeling in live cells . Conversely, N‑(3‑azidopropyl)biotinamide maintains a compact (MW 326.42), uncharged alkyl spacer that preserves passive membrane diffusion while still providing sufficient reach to minimize steric hindrance during streptavidin binding . Substituting this compound with a PEGylated analog would compromise intracellular accessibility and alter conjugate properties in ways that cannot be assumed equivalent without direct experimental validation.

N‑(3‑Azidopropyl)biotinamide Quantitative Differentiation Evidence Versus PEGylated Biotin‑Azide Analogs


Membrane Permeability and Intracellular Labeling Capability: Direct Structural Differentiation from PEGylated Analogs

N‑(3‑Azidopropyl)biotinamide features a simple, uncharged alkyl‑chain spacer arm that confers membrane permeability, enabling its use for intracellular labeling of alkynylated biomolecules in live cells . In contrast, biotin‑azide reagents containing PEG spacers (e.g., Biotin‑PEG2‑azide, Biotin‑PEG3‑azide) are hydrophilic and membrane‑impermeable, restricting their utility to extracellular or cell‑free applications unless cell permeabilization is performed .

intracellular labeling membrane permeability live‑cell imaging

Non‑Cleavable vs. Cleavable Architecture: Irreversible Covalent Capture for Stringent Affinity Purification

N‑(3‑Azidopropyl)biotinamide is a non‑cleavable biotinylation reagent, producing a stable triazole linkage that is not susceptible to cleavage under standard biochemical conditions . This contrasts with cleavable biotin‑azide analogs such as Dde biotin‑azide (cleaved with 2% hydrazine, >90% release efficiency) and disulfide biotin‑azide (cleaved with 50 mM DTT), which are designed for reversible capture [1].

affinity purification pull‑down assays streptavidin‑biotin

Molecular Weight and Conjugate Bulk: Compact Architecture Minimizes Perturbation of Biomolecule Function

N‑(3‑Azidopropyl)biotinamide has a molecular weight of 326.42 g/mol, representing the minimal‑size biotin‑azide architecture with a short propyl spacer . In comparison, PEGylated analogs introduce substantially greater mass: Biotin‑PEG2‑azide (400.50 g/mol, +23% increase), Biotin‑PEG3‑azide (444.55 g/mol, +36% increase), and Biotin‑PEG4‑azide (488.60 g/mol, +50% increase) .

bioconjugation protein labeling minimal perturbation

Reaction Pathway Compatibility: Dual CuAAC and SPAAC Functionality Without PEG‑Derived Conformational Complexity

N‑(3‑Azidopropyl)biotinamide supports both copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with terminal alkynes and copper‑free strain‑promoted azide‑alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual‑mode reactivity is comparable to PEGylated biotin‑azide analogs such as Biotin‑PEG3‑azide, which also supports CuAAC and SPAAC .

CuAAC SPAAC click chemistry bioorthogonal

Commercial Purity and Solubility Specifications: High‑Purity Reagent with Defined DMSO Solubility for Reproducible Click Conjugation

Commercially available N‑(3‑Azidopropyl)biotinamide is supplied with purity specifications of >98% by HPLC (reported up to 99.35–99.84% depending on supplier) and DMSO solubility of 50–100 mg/mL (153–306 mM) [1]. Aqueous solubility is reported as 2–4 mg/mL (6.13–12.25 mM) [2]. Biotin‑PEG3‑azide shows comparable DMSO solubility (44.45 mg/mL, 100 mM) and water solubility (44.45 mg/mL, 100 mM), with the key difference being the PEGylated analog's significantly higher aqueous solubility due to the hydrophilic PEG spacer .

purity solubility reproducibility quality control

High‑Value Application Scenarios for N‑(3‑Azidopropyl)biotinamide Procurement


Live‑Cell Intracellular Labeling of Alkynylated Biomolecules

N‑(3‑Azidopropyl)biotinamide is uniquely suited for labeling alkynylated proteins, metabolites, or nucleic acids in intact, live cells where membrane integrity must be preserved. Its uncharged alkyl‑chain spacer arm confers passive membrane permeability, enabling the azide group to access intracellular alkyne‑modified targets . Following CuAAC or SPAAC click reaction with intracellular alkynes, the covalently attached biotin tag enables downstream detection, imaging, or affinity capture using streptavidin conjugates. PEGylated biotin‑azide analogs, by contrast, are membrane‑impermeable and require cell fixation and permeabilization—precluding live‑cell applications—or alternative delivery methods that may compromise cell physiology.

Affinity Purification Requiring Irreversible, Non‑Cleavable Biotin Capture

For pull‑down assays and affinity purification workflows requiring permanent, non‑reversible biotin‑streptavidin capture, N‑(3‑Azidopropyl)biotinamide's non‑cleavable triazole linkage provides a stable covalent attachment that withstands stringent washing conditions, including high salt, detergents, and denaturants . This contrasts with cleavable biotin‑azide reagents (e.g., Dde‑ or disulfide‑linked analogs) that release captured material under mild cleavage conditions [1]. The non‑cleavable architecture is essential for applications such as crosslinking‑mass spectrometry, ChIP‑seq with harsh wash buffers, and permanent labeling for in vivo tracking studies.

Minimal‑Perturbation Bioconjugation for Functional Protein Studies

With a molecular weight of only 326.42 g/mol, N‑(3‑Azidopropyl)biotinamide represents the smallest commercially available biotin‑azide architecture, introducing minimal steric bulk upon conjugation . This compact design reduces the likelihood of interfering with protein‑protein interactions, enzymatic activity, or ligand‑binding kinetics compared to PEGylated biotin‑azide analogs, which add 23–50% greater mass and introduce a flexible, hydrophilic chain that can alter local solvation and conformational dynamics . This property is particularly valuable for functional studies of low‑abundance proteins, enzyme‑substrate interactions, and receptor‑ligand binding assays where conjugate size and hydrophilicity must be minimized.

PROTAC Linker and Targeted Protein Degradation Probe Development

N‑(3‑Azidopropyl)biotinamide serves as a biotin‑functionalized building block in PROTAC (proteolysis‑targeting chimera) development, where the biotin moiety facilitates affinity capture and characterization of ternary complex formation. As a non‑PEGylated, minimal‑size biotin‑azide linker, it minimizes the potential for linker‑derived artifacts in ternary complex stabilization and cellular permeability assessment . Its compatibility with both CuAAC and SPAAC chemistry provides flexibility in PROTAC assembly strategies, enabling either copper‑catalyzed or bioorthogonal copper‑free conjugation to alkyne‑modified warheads or E3 ligase ligands.

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